molecular formula C9H8ClFO2 B1326290 Ethyl 3-chloro-2-fluorobenzoate CAS No. 773135-55-0

Ethyl 3-chloro-2-fluorobenzoate

Cat. No. B1326290
M. Wt: 202.61 g/mol
InChI Key: MCNAALBXEILIIB-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-fluorobenzoate is a synthetic organic molecule that belongs to the class of benzoates. It has a CAS Number of 773135-55-0 . The molecular weight of this compound is 202.61 .


Molecular Structure Analysis

The molecular formula of Ethyl 3-chloro-2-fluorobenzoate is C9H8ClFO2 . The average mass is 202.610 Da and the monoisotopic mass is 202.019684 Da .


Physical And Chemical Properties Analysis

Ethyl 3-chloro-2-fluorobenzoate is a liquid at room temperature . The storage temperature is normal and it should be sealed in a dry place .

Scientific Research Applications

Applications in Synthesis and Chemical Reactions

Continuous-Flow Processes for Floxacin Intermediates Ethyl 3-chloro-2-fluorobenzoate has been employed in the synthesis of various intermediates such as ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, using continuous-flow processes. This method provides advantages like reduced raw material consumption, higher yields, shorter reaction times, and enhanced safety and environmental friendliness compared to traditional methods (Guo, Yu, & Su, 2020).

Synthesis of Quinoline Derivatives Quinoline derivatives, known for their fluorescence and potential as antioxidants and radioprotectors, are synthesized using reactions involving ethyl 3-chloro-2-fluorobenzoate. The resulting compounds are important in biochemistry and medicine for studying biological systems (Aleksanyan & Hambardzumyan, 2013).

Structural Studies and Hydrogen Bond Analysis Ethyl 3-chloro-2-fluorobenzoate has been used to prepare compounds like (Z)-ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate for structural studies. These studies include analyzing aspects like dihedral angles and hydrogen bonding patterns (Dehua & Xiaoyan, 2008).

Development of Antimycobacterial Agents Derivatives of ethyl 3-chloro-2-fluorobenzoate have been synthesized and evaluated for their potential as antimycobacterial agents, especially against strains of Mycobacterium tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).

Applications in Material Science

Synthesis of Herbicidal Compounds The compound has been utilized in the synthesis of herbicidal agents, such as 3-Chloro-4-fluorobenzoylthiourea, demonstrating significant herbicidal activity (Chang-chun, 2006).

Fluorescence Studies and Light Emitting Materials Ethyl 3-chloro-2-fluorobenzoate derivatives have been synthesized for fluorescence studies, specifically aiming to improve emission wavelengths and fluorescence efficiency. These compounds are found to emit blue light, making them useful in various applications (Mahadevan et al., 2014).

Electroluminescent Devices and Red Emitting Complexes The compound has been used in synthesizing red-emitting europium complexes with enhanced electroluminescent performances due to the introduction of fluorine, making them valuable in organic devices (Zhang, Li, & Lv, 2012).

Safety And Hazards

Ethyl 3-chloro-2-fluorobenzoate has some safety concerns. It has hazard statements H302-H315-H319-H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, or gas, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

ethyl 3-chloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNAALBXEILIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647505
Record name Ethyl 3-chloro-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-2-fluorobenzoate

CAS RN

773135-55-0
Record name Ethyl 3-chloro-2-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773135-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-chloro-2-fluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 3-chloro-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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